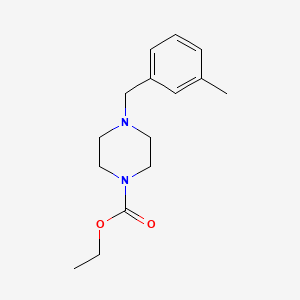
ethyl 4-(3-methylbenzyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-methylbenzyl)-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its unique biochemical and physiological effects.
作用机制
The mechanism of action of ethyl 4-(3-methylbenzyl)-1-piperazinecarboxylate is not yet fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. It may also act on the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-(3-methylbenzyl)-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce anxiety and depression-like behaviors in animal models of these disorders.
实验室实验的优点和局限性
One advantage of using ethyl 4-(3-methylbenzyl)-1-piperazinecarboxylate in lab experiments is its unique biochemical and physiological effects. It has been shown to have significant anti-inflammatory, analgesic, and anxiolytic properties, making it a useful tool for studying these conditions. However, one limitation of using this compound is its relatively high cost compared to other research chemicals.
未来方向
There are many potential future directions for research on ethyl 4-(3-methylbenzyl)-1-piperazinecarboxylate. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine its efficacy in humans and to identify the optimal dosage and administration method. Another area of interest is its potential as a treatment for inflammatory conditions such as arthritis. Additional research is needed to determine its mechanism of action and to identify any potential side effects. Finally, there is potential for this compound to be used in the development of new drugs with improved efficacy and fewer side effects.
合成方法
The synthesis of ethyl 4-(3-methylbenzyl)-1-piperazinecarboxylate involves the reaction of ethyl 4-aminobutanoate with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain pure ethyl 4-(3-methylbenzyl)-1-piperazinecarboxylate.
科学研究应用
Ethyl 4-(3-methylbenzyl)-1-piperazinecarboxylate is widely used in scientific research for its unique biochemical and physiological effects. It has been found to possess significant anti-inflammatory, analgesic, and anxiolytic properties. It has also been shown to have potential as a treatment for depression and anxiety disorders.
属性
IUPAC Name |
ethyl 4-[(3-methylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)17-9-7-16(8-10-17)12-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGANXGVOCGNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5867338.png)

![2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)
![3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid](/img/structure/B5867361.png)
![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5867366.png)


![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol](/img/structure/B5867390.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5867392.png)
![5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5867396.png)



![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)